molecular formula C8H17ClF3N3O2S B2808925 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride CAS No. 2034576-79-7

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride

Cat. No.: B2808925
CAS No.: 2034576-79-7
M. Wt: 311.75
InChI Key: AJPLNGXZLCEQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride is a piperidine derivative characterized by a sulfamoyl group substituted with methyl and 2,2,2-trifluoroethyl moieties on the piperidine nitrogen. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological activity, particularly in targeting central nervous system (CNS) receptors or enzymes . The trifluoroethyl group introduces strong electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

4-[methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N3O2S.ClH/c1-14(7-2-4-12-5-3-7)17(15,16)13-6-8(9,10)11;/h7,12-13H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLNGXZLCEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and pharmacological properties of 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride with analogous piperidine-based compounds:

Compound Molecular Formula Key Substituents Pharmacological Notes References
4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride C₉H₁₅F₃N₃O₂S·HCl - Methyl(2,2,2-trifluoroethyl)sulfamoyl group on N Enhanced solubility (HCl salt); potential CNS activity due to trifluoroethyl group.
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride C₁₃H₁₄F₃N·HCl - Trifluoromethylphenylmethyl group on N High lipophilicity; explored for receptor binding (e.g., serotonin/dopamine modulation).
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl - Fluorophenyl and benzodioxol groups SSRI antidepressant; structural rigidity enhances selectivity for serotonin transporters.
(±)-threo-4-Fluoromethylphenidate Hydrochloride C₁₄H₁₈FNO₂·HCl - Fluorophenyl and piperidine ester Dopamine/norepinephrine reuptake inhibitor; methyl ester improves bioavailability.
4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride C₁₃H₁₄F₄NO·HCl - Trifluoroethoxy and fluorophenyl groups Fluorinated groups enhance blood-brain barrier penetration; CNS target candidate.

Key Differences and Insights :

Substituent Effects :

  • The trifluoroethylsulfamoyl group in the target compound introduces both sulfonamide and trifluoroalkyl functionalities, which may confer dual mechanisms of action (e.g., enzyme inhibition and receptor modulation) . In contrast, Paroxetine relies on a benzodioxol group for steric hindrance and selectivity .
  • 4-(Trifluoromethylphenylmethyl)piperidine lacks a sulfamoyl group but uses a bulky trifluoromethylphenyl group for hydrophobic interactions in receptor binding .

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., target compound, Paroxetine) improve solubility, but (±)-threo-4-Fluoromethylphenidate ’s methyl ester further enhances oral absorption .

Pharmacological Targets: The target compound’s trifluoroethyl group may mimic endogenous substrates in CNS targets, whereas 4-(2-Fluoro-4-trifluoroethoxyphenyl)piperidine’s trifluoroethoxy group is optimized for dopamine receptor affinity .

Q & A

Basic Questions

Q. What are the critical parameters for optimizing the synthesis of 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions, including solvent selection (e.g., dichloromethane or THF), temperature (room temperature to reflux), and reaction time. For example, sulfamoyl group introduction often involves nucleophilic substitution under inert atmospheres. Purification steps (e.g., crystallization, column chromatography) are essential for high yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized in research settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography are primary tools. The trifluoroethylsulfamoyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm), while the piperidine ring protons resonate between δ 1.5–3.5 ppm in ¹H NMR. X-ray analysis confirms spatial arrangement and hydrogen bonding in the hydrochloride salt form .

Q. What strategies enhance the solubility of this compound for in vitro assays?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. Co-solvents (e.g., DMSO, ethanol) or cyclodextrin-based formulations are used for hydrophobic moieties. Solubility profiling via UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4) guides solvent selection .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Desiccants prevent hygroscopic degradation. Stability studies (HPLC monitoring) under accelerated conditions (40°C/75% RH) confirm shelf life (>12 months) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive controls) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analysis of SAR studies clarifies substituent effects .

Q. What experimental approaches identify biological targets of this compound?

  • Methodological Answer : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS proteomics. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors (5-HT₃). Validate via knock-down/knock-out models and radioligand displacement assays .

Q. How can computational tools streamline retrosynthesis planning for derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For trifluoroethylsulfamoyl derivatives, prioritize sulfonylation of piperidine precursors with 2,2,2-trifluoroethylsulfamoyl chloride. Quantum mechanical calculations (DFT) assess transition-state energetics .

Q. What SAR insights guide the optimization of neuroprotective effects in this compound?

  • Methodological Answer : Comparative SAR studies show para-substituted aryl groups enhance blood-brain barrier penetration. Fluorine atoms (e.g., trifluoroethyl) improve metabolic stability. Replace methyl groups with bulkier substituents (e.g., isopropyl) to modulate receptor selectivity. In vivo PK/PD studies in rodent models validate improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.